molecular formula C16H15NO3 B4620834 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

Cat. No.: B4620834
M. Wt: 269.29 g/mol
InChI Key: NVTWOLKXBPCCLU-WUKNDPDISA-N
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Description

3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime is a complex organic compound with a unique structure that includes multiple ring systems and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Scientific Research Applications

3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime typically involves multiple steps, starting from readily available precursors. One common approach is to use phloroglucinol as a starting material, which undergoes a series of reactions including cyclization, methylation, and oximation to form the final product . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxime groups to amines or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrano[2,3-f]chromene and related structures, such as:

Uniqueness

What sets 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-(5,7-dimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-8-6-12-14(15-13(8)9(2)7-19-15)10-4-3-5-11(10)16(17-18)20-12/h6-7,18H,3-5H2,1-2H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWOLKXBPCCLU-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=NO)O2)C4=C1C(=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)/C(=N\O)/O2)C4=C1C(=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 2
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 3
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 4
Reactant of Route 4
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 5
Reactant of Route 5
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 6
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.